2-Methoxyethyl nonanoate
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Overview
Description
2-Methoxyethyl nonanoate is an organic compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol . It is an ester formed from the reaction of nonanoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity of the ester. The use of distillation techniques helps in the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl nonanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form nonanoic acid and 2-methoxyethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Nonanoic acid and 2-methoxyethanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-Methoxyethyl nonanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2-Methoxyethyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and 2-methoxyethanol, which can further participate in biochemical reactions. The ester bond cleavage is typically catalyzed by esterases or other hydrolytic enzymes, leading to the formation of the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: An ester formed from nonanoic acid and methanol.
Ethyl nonanoate: An ester formed from nonanoic acid and ethanol.
Propyl nonanoate: An ester formed from nonanoic acid and propanol.
Uniqueness
2-Methoxyethyl nonanoate is unique due to the presence of the methoxyethyl group, which imparts different physical and chemical properties compared to other nonanoate esters.
Properties
CAS No. |
109909-40-2 |
---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methoxyethyl nonanoate |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-12(13)15-11-10-14-2/h3-11H2,1-2H3 |
InChI Key |
SWYNLZZOIDBOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCOC |
Related CAS |
109909-40-2 |
Origin of Product |
United States |
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